10|A-Hydroxyepigambogic acid
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Overview
Description
10α-Hydroxyepigambogic acid is a naturally occurring compound extracted from the plant Garcinia hanburyi . It belongs to the class of caged xanthones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10α-Hydroxyepigambogic acid can be synthesized through various chemical reactions involving the precursor compounds found in Garcinia hanburyi . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of 10α-Hydroxyepigambogic acid is primarily based on the extraction from Garcinia hanburyi. The process involves large-scale solvent extraction and purification techniques to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 10α-Hydroxyepigambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 10α-Hydroxyepigambogic acid with altered biological activities .
Scientific Research Applications
10α-Hydroxyepigambogic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its antitumor properties and its potential use in cancer treatment.
Industry: It is explored for its applications in developing new pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of 10α-Hydroxyepigambogic acid involves multiple pathways:
Comparison with Similar Compounds
Gambogic Acid: Another caged xanthone with potent antitumor activity.
Mangostin: A xanthone derivative with anti-inflammatory and antioxidant properties.
Uniqueness: 10α-Hydroxyepigambogic acid is unique due to its specific structural features and its ability to modulate multiple biological pathways, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C38H46O9 |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8S,15S,16S,17S,19R)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27+,29-,36-,37-,38-/m0/s1 |
InChI Key |
LJUARHDVFLLQMF-YDWIBJLMSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@@H]4C3=O)O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origin of Product |
United States |
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